molecular formula C5H3BrClIN2 B1375671 5-Bromo-6-chloro-3-iodopyridin-2-amine CAS No. 1207625-23-7

5-Bromo-6-chloro-3-iodopyridin-2-amine

Cat. No. B1375671
M. Wt: 333.35 g/mol
InChI Key: PJYDRNBLKAWYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-3-iodopyridin-2-amine (BCIP) is an organic compound that has a variety of uses in the scientific research community. It has been used in a wide range of applications, from medicinal chemistry to biochemistry, and is a valuable tool for scientists and researchers. BCIP is a versatile molecule, as it can be synthesized in a variety of ways and can be used in a number of different experiments.

Scientific Research Applications

  • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction .
    • Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
    • Results : The reaction yielded a series of novel pyridine derivatives in moderate to good yield . These derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

properties

IUPAC Name

5-bromo-6-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDRNBLKAWYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744287
Record name 5-Bromo-6-chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-3-iodopyridin-2-amine

CAS RN

1207625-23-7
Record name 5-Bromo-6-chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gadre - 2019 - scholar.archive.org
This work mainly focuses on the synthesis of pyrrolo [2, 3-b] pyridones as part of a larger modular system of heterocyclic ligands that is designed to bind DNA in a sequence selective …
Number of citations: 2 scholar.archive.org

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